- A unified photoredox-catalysis strategy for C(sp3)-H hydroxylation and amidation using hypervalent iodineChemical Science, 2017, 8(10), 7180-7185,
Cas no 954373-94-5 (4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one)

4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one 化学的及び物理的性質
名前と識別子
-
- 1-HYDROXY-4,5,6,7-TETRAFLUORO-1H-1LAMBDA3-BENZO[D][1,2]IODOXOL-3-ONE
- 4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one
- FIBA Tetrafluoro-IBA
- 2-Iodoso-3,4,5,6-tetrafluorobenzoic acid
- 1-Hydroxy-4,5,6,7-tetrafluoro-1-ioda(III)isobenzofuran-3(1H)-one
- 1-Hydroxy-4,5,6,7-Tetrafluoro-1-oxo-1H-1l5-benzo[d][1,2]iodoxol-3-one
- 4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one (ACI)
- CS-B1695
- CS-15310
- 4,5,6,7-tetrafluoro-1-hydroxy-1lambda3,2-benziodoxol-3-one
- AKOS030627501
- 954373-94-5
- MFCD09878829
-
- MDL: MFCD09878829
- インチ: 1S/C7HF4IO3/c8-2-1-6(12(14)15-7(1)13)5(11)4(10)3(2)9/h14H
- InChIKey: ZJHDTMPJHPTADJ-UHFFFAOYSA-N
- ほほえんだ: O=C1C2C(=C(C(=C(C=2F)F)F)F)I(O)O1
計算された属性
- せいみつぶんしりょう: 335.891
- どういたいしつりょう: 335.891
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 15
- 回転可能化学結合数: 0
- 複雑さ: 291
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 46.5
4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-B1695-25mg |
4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one |
954373-94-5 | 97.32% | 25mg |
$99.0 | 2022-04-26 | |
ChemScence | CS-B1695-250mg |
4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one |
954373-94-5 | 97.32% | 250mg |
$438.0 | 2022-04-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1067241-100mg |
4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one |
954373-94-5 | 97% | 100mg |
¥803.00 | 2024-04-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1067241-5g |
4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one |
954373-94-5 | 97% | 5g |
¥6999.00 | 2024-04-24 | |
1PlusChem | 1P00IMDD-5g |
4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one |
954373-94-5 | 97% | 5g |
$879.00 | 2024-04-19 | |
Aaron | AR00IMLP-5g |
4,5,6,7-Tetrafluoro-1-Hydroxy-1,2-Benziodoxole-3(1H)-One |
954373-94-5 | 95% | 5g |
$786.00 | 2025-02-10 | |
Aaron | AR00IMLP-250mg |
4,5,6,7-Tetrafluoro-1-Hydroxy-1,2-Benziodoxole-3(1H)-One |
954373-94-5 | 95% | 250mg |
$129.00 | 2025-02-10 | |
1PlusChem | 1P00IMDD-100mg |
4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one |
954373-94-5 | 97% | 100mg |
$102.00 | 2024-04-19 | |
eNovation Chemicals LLC | D772663-100mg |
4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one |
954373-94-5 | 97% | 100mg |
$135 | 2025-02-20 | |
ChemScence | CS-B1695-100mg |
4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one |
954373-94-5 | 97.32% | 100mg |
$263.0 | 2022-04-26 |
4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one 合成方法
ごうせいかいろ 1
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; -78 °C → rt
1.3 Reagents: Sodium bisulfite Solvents: Water ; rt
1.4 Reagents: Sulfuric acid Solvents: Ethyl acetate , Water ; pH 1 - 2, 0 °C
1.5 Reagents: Trifluoroacetic acid , Sodium periodate Solvents: Water ; 3 h, reflux; reflux → 35 °C
ごうせいかいろ 2
- Tetrafluoro-IBA and-IBX: hypervalent iodine reagentsAngewandte Chemie, 2007, 46(34), 6529-6532,
4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one Raw materials
4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one Preparation Products
4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one 関連文献
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
-
Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
-
Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-oneに関する追加情報
4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one (CAS No. 954373-94-5): A Versatile Fluorinated Reagent in Modern Organic Synthesis
4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one (CAS No. 954373-94-5) is a highly specialized fluorinated organic compound that has gained significant attention in recent years due to its unique chemical properties and broad applicability in synthetic chemistry. As researchers continue to explore efficient fluorination methods and green chemistry alternatives, this compound has emerged as a valuable tool for selective functionalization and mild oxidation reactions.
The molecular structure of 4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one features a benziodoxole core with four fluorine atoms strategically positioned on the aromatic ring, along with a hydroxyl group at position 1. This arrangement creates an interesting electronic environment that contributes to its reactivity profile. The compound's iodine(III) center makes it particularly useful for various oxidative transformations, while the tetrafluorinated backbone enhances its stability and influences its solubility properties.
In pharmaceutical research, 4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one has found applications in the synthesis of fluorinated drug candidates. With the growing demand for fluorine-containing pharmaceuticals (currently representing about 20-25% of all drugs on the market), this reagent offers chemists a valuable tool for introducing fluorine atoms or fluorinated groups into target molecules. Its mild reaction conditions make it particularly attractive for working with sensitive substrates, addressing one of the key challenges in medicinal chemistry.
The compound's utility extends beyond pharmaceutical applications. In materials science, researchers have employed 4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one for the modification of polymer surfaces and the synthesis of fluorinated organic electronic materials. The growing interest in organic semiconductors and fluorinated liquid crystals has further increased the relevance of this reagent in materials research.
One of the most searched topics related to this compound concerns its safety profile and handling precautions. While 4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one is not classified as hazardous under standard conditions, proper laboratory practices should always be followed when working with any chemical reagent. Researchers frequently inquire about its storage conditions (typically recommended at 2-8°C under inert atmosphere) and solubility characteristics (showing good solubility in common organic solvents like dichloromethane and acetonitrile).
The synthesis and commercial availability of 4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one have been subjects of considerable interest. Several synthetic routes have been developed, with most starting from commercially available tetrafluorobenzene derivatives. The compound is now readily available from major chemical suppliers, with purity typically exceeding 95%. This accessibility has contributed to its growing adoption in both academic and industrial laboratories.
Recent advances in catalytic fluorination and hypervalent iodine chemistry have further highlighted the importance of compounds like 4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one. As the chemical community continues to seek atom-economical and environmentally friendly synthetic methods, this reagent's ability to participate in various transformations under mild conditions makes it particularly valuable. Its applications in C-H functionalization and selective oxidation reactions are currently active areas of research.
For researchers considering the use of 4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one, it's important to note that its reactivity can be finely tuned by adjusting reaction conditions. The compound has been successfully employed in both stoichiometric and catalytic quantities, depending on the specific transformation. Recent literature reports demonstrate its utility in heterocycle synthesis, natural product modification, and the preparation of fluorinated building blocks.
The future prospects for 4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one appear promising, particularly in light of the pharmaceutical industry's continued focus on fluorine-containing compounds and the materials science community's interest in fluorinated functional materials. As synthetic methodologies continue to evolve, this compound is likely to find even broader applications in organic synthesis and materials chemistry.
In conclusion, 4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one (CAS No. 954373-94-5) represents an important addition to the toolbox of modern synthetic chemists. Its unique combination of fluorine substitution and hypervalent iodine reactivity makes it particularly valuable for a range of chemical transformations. As research in fluorine chemistry and sustainable synthesis continues to advance, this compound is well-positioned to play an increasingly significant role in both academic and industrial settings.
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